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Compound of Interest

Compound Name: 1,3-Dimethyladamantane

Cat. No.: B135411

This guide provides a comprehensive overview of the spectroscopic data for 1,3-
dimethyladamantane, a saturated tricyclic hydrocarbon. The information presented is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols utilized for their
acquisition.

Molecular Structure

1,3-Dimethyladamantane possesses a rigid cage-like structure derived from adamantane,
with two methyl groups substituted at the tertiary carbon positions 1 and 3. This structure
results in a high degree of symmetry, which is reflected in its spectroscopic signatures.

A 2D representation of the 1,3-dimethyladamantane structure.

Spectroscopic Data

The following sections present the key spectroscopic data for 1,3-dimethyladamantane in a
tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.
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Table 1: *H NMR Spectroscopic Data for 1,3-Dimethyladamantane

Chemical Shift ()

Multiplicity Integration Assignment
ppm
2.15 S 2H CH
1.63 S 4H CH2
1.15 S 2H CH2
1.09 d, J=11.7 Hz 6H CH2
0.84 S 6H CHs

Table 2: 13C NMR Spectroscopic Data for 1,3-Dimethyladamantane

Chemical Shift (6) ppm Carbon Type Assignment
49.3 CH: C-4, C-6, C-10
41.3 CH: C-8, C-9

34.0 C C-1,C-3

335 CHs -CHs

30.1 CH C-5, C-7

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-dimethyladamantane is characteristic of a saturated hydrocarbon,

dominated by C-H stretching and bending vibrations.

Table 3: Infrared (IR) Absorption Data for 1,3-Dimethyladamantane
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Wavenumber (cm~?) Intensity Assignment

2950 - 2850 Strong C-H Stretch (alkane)
1470 - 1450 Medium C-H Bend (scissoring)
1385 - 1365 Medium C-H Bend (methyl rock)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,3-dimethyladamantane results in the formation of
a molecular ion and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for 1,3-Dimethyladamantane

m/z Relative Intensity Assignment

164 Moderate [M]* (Molecular lon)
149 High [M - CHs]*

107 High [CsH11]*

93 High [C7H9]*

41 Moderate [CsHs]+

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of adamantane derivatives is as follows:

o Sample Preparation: Approximately 5-10 mg of 1,3-dimethyladamantane is dissolved in
0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (6 =

0.0 ppm).
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e Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 300 MHz or higher for H). The probe is tuned to the respective frequencies for *H and
13C nuclei.

e 1H NMR Acquisition: A standard one-dimensional *H NMR spectrum is acquired. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired to obtain single
peaks for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer
relaxation delay are typically used compared to *H NMR.

o Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier
transformation. The resulting spectra are phased and baseline corrected. Signal integration
is performed for the *H NMR spectrum. Chemical shifts are referenced to the internal
standard (TMS).

Infrared (IR) Spectroscopy

For solid or liquid samples like 1,3-dimethyladamantane, the following protocol is common:

o Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two salt
plates (e.g., NaCl or KBr) to form a thin film.

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the IR beam path, and the sample spectrum is acquired. The
instrument records the interferogram, which is then Fourier-transformed to produce the final
spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a common technique for the analysis of volatile
compounds like alkanes.
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o Sample Introduction: A small amount of the sample is introduced into the ion source, often
via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated
probe. The sample is vaporized in a high vacuum environment.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the ejection of an electron from the molecule, forming a
positively charged molecular ion ([M]*).

o Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to
produce a series of smaller, positively charged ions (fragment ions) and neutral radicals.

o Mass Analysis: The positively charged ions are accelerated and passed through a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their
mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of
1,3-dimethyladamantane.
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A flowchart of the spectroscopic analysis process.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Dimethyladamantane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135411#spectroscopic-data-of-1-3-
dimethyladamantane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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